molecular formula C23H20N2O3S2 B2580012 N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 941931-68-6

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2580012
CAS RN: 941931-68-6
M. Wt: 436.54
InChI Key: PSNUFUCIMIMXOD-UHFFFAOYSA-N
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Description

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BTA-EG6, and it belongs to the class of benzothiazole derivatives. BTA-EG6 has been synthesized using various methods, and it has shown promising results in preclinical studies for the treatment of various diseases.

Scientific Research Applications

Antimalarial and Antiviral Potential

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide derivatives have been explored for their potential in antimalarial and antiviral applications. A study highlighted the reactivity of certain sulfonamide derivatives, including those with benzo[d]thiazol-2-yl moieties, leading to compounds with significant in vitro antimalarial activity. These compounds exhibited favorable ADMET properties, low cytotoxicity, and notable efficacy against Plasmodium strains. Moreover, molecular docking studies suggested their binding energy affinity towards SARS-CoV-2 main protease and spike glycoprotein, indicating potential antiviral applications (Fahim & Ismael, 2021).

Antimicrobial Activity

Research into novel sulfonamide derivatives, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, has shown promising antimicrobial properties. Investigations into the reactivity and subsequent antimicrobial activity of these compounds have demonstrated their efficacy against various strains of bacteria and fungi, suggesting their potential as novel antimicrobial agents (Fahim & Ismael, 2019).

Antitumor Activity

Derivatives of N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide have been synthesized and evaluated for their antitumor activities. A study involving twenty-five derivatives revealed their potential in vitro against various human tumor cell lines, with certain compounds demonstrating considerable anticancer activity against specific cancer cell lines. This research suggests the therapeutic potential of these compounds in oncology (Yurttaş, Tay, & Demirayak, 2015).

Synthesis and Characterization

The synthesis and characterization of arylidene compounds from derivatives, including N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, have been documented. This research has led to the development of new compounds with potential applications in medicinal chemistry and material science, further expanding the utility of such derivatives in scientific research (Azeez & Abdullah, 2019).

properties

IUPAC Name

N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S2/c1-2-30(27,28)19-13-7-16(8-14-19)15-22(26)24-18-11-9-17(10-12-18)23-25-20-5-3-4-6-21(20)29-23/h3-14H,2,15H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSNUFUCIMIMXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d]thiazol-2-yl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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